

# Application Notes & Protocols: Structural Elucidation of Angulatin B using NMR Spectroscopy

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## Compound of Interest

Compound Name: *Angulatin B*

Cat. No.: *B12392270*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Angulatin B** is a sesquiterpene polyol ester, a class of natural products known for their complex structures and potential biological activities. The precise characterization of such molecules is fundamental for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel organic compounds.[1][2] This document provides a detailed guide to the application of various NMR techniques for the complete structural assignment of **Angulatin B**. It includes comprehensive experimental protocols and data interpretation guidelines tailored for researchers in natural product chemistry and drug development.

## Structural Characterization of Angulatin B

The structure of **Angulatin B** was determined through a combination of 1D NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT) and 2D NMR (COSY, HSQC, HMBC) experiments. These techniques allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecular framework.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Angulatin B** were acquired in  $\text{CDCl}_3$ . The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced to the residual solvent signal. The coupling

constants (J) are reported in Hertz (Hz).

Table 1:  $^1\text{H}$  (600 MHz) and  $^{13}\text{C}$  (150 MHz) NMR Data for **Angulatin B** in  $\text{CDCl}_3$

Position	$\delta C$ (ppm)	$\delta H$ (ppm), Multiplicity (J in Hz)
1	55.2	5.68, d (3.6)
2	72.1	5.35, dd (3.6, 10.8)
3	40.5	2.15, m
4	80.3	4.98, d (3.0)
5	62.4	-
6	78.9	5.95, s
7	45.1	2.30, m
8	75.6	5.45, d (4.2)
9	48.2	2.65, dd (4.2, 12.0)
10	42.8	2.05, m
11	35.7	-
12	25.1	1.45, s
13	22.8	1.52, s
14	15.5	1.25, s
15	20.9	1.10, d (7.2)
Benzoyl (Bz)		
1'	130.2	-
2', 6'	129.8	8.05, d (7.5)
3', 5'	128.5	7.45, t (7.5)
4'	133.2	7.58, t (7.5)
C=O	166.5	-
Acetyl (Ac)		
C=O	170.1	-

CH<sub>3</sub>

21.1

2.08, s

## Experimental Protocols

Detailed methodologies are crucial for reproducible results in structural elucidation.[3][4]

## Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of purified **Angulatin B**.
- Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Homogenization: Gently vortex the tube to ensure a homogeneous solution.

## NMR Data Acquisition

All NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.

- <sup>1</sup>H NMR:
  - Pulse Program: zg30
  - Spectral Width: 12 ppm
  - Acquisition Time: 2.65 s
  - Relaxation Delay: 2.0 s
  - Number of Scans: 16
- <sup>13</sup>C NMR:
  - Pulse Program: zgpg30

- Spectral Width: 240 ppm
- Acquisition Time: 1.1 s
- Relaxation Delay: 2.0 s
- Number of Scans: 1024
- DEPT-135 (Distortionless Enhancement by Polarization Transfer):
  - Pulse Program: dept135
  - Spectral Width: 240 ppm
  - Purpose: Differentiates CH/CH<sub>3</sub> (positive) from CH<sub>2</sub> (negative) signals.
- COSY (Correlation Spectroscopy):
  - Pulse Program: cosygpqf
  - Spectral Width: 12 ppm in both dimensions
  - Data Points: 2048 x 512
  - Number of Scans: 8
  - Purpose: Identifies proton-proton (<sup>1</sup>H-<sup>1</sup>H) spin-spin couplings, revealing adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence):
  - Pulse Program: hsqcedetgpsisp2.3
  - Spectral Width: 12 ppm (F2) and 165 ppm (F1)
  - Purpose: Correlates protons with their directly attached carbons (<sup>1</sup>JCH).
- HMBC (Heteronuclear Multiple Bond Correlation):
  - Pulse Program: hmbcgpndqf

- Spectral Width: 12 ppm (F2) and 220 ppm (F1)
- Long-range Coupling Delay: Optimized for 8 Hz
- Purpose: Shows correlations between protons and carbons over two to three bonds ( $^2J_{CH}$ ,  $^3J_{CH}$ ), crucial for connecting molecular fragments.

## Data Interpretation and Workflow

### Logical Workflow for Structure Elucidation

The process of determining the structure of **Angulatin B** follows a logical progression, starting from simple 1D experiments and advancing to more complex 2D correlations to piece together the molecular puzzle.

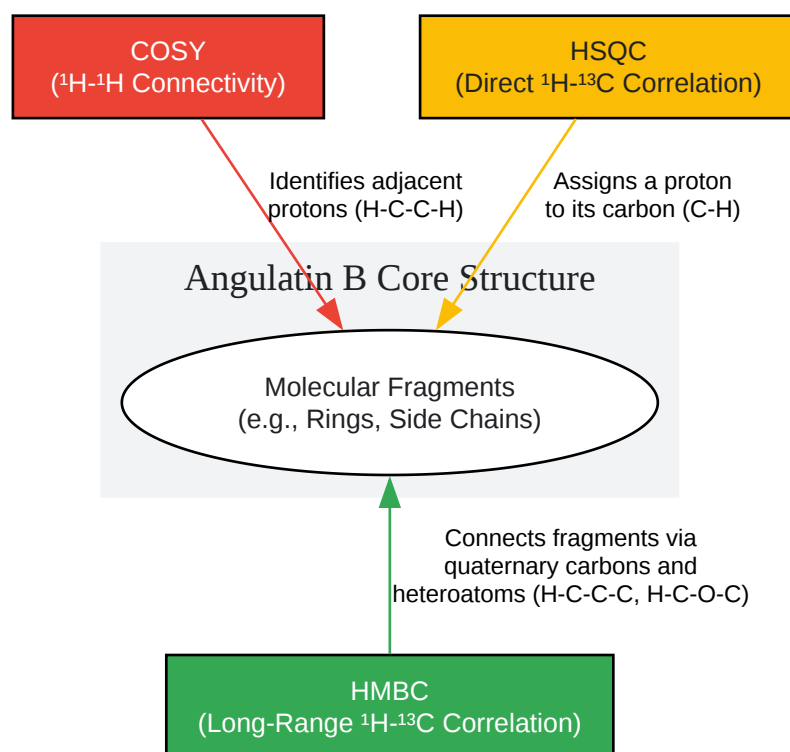


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Caption: Workflow for NMR-based structural elucidation of natural products.

## Key 2D NMR Correlations for Angulatin B

The connectivity within the **Angulatin B** molecule is established by analyzing the cross-peaks in the 2D NMR spectra. The diagram below illustrates how different NMR experiments provide complementary information to build the final structure.



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Caption: Interplay of 2D NMR experiments in structural assembly.

## Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of complex natural products like **Angulatin B**. The protocols and data interpretation strategies outlined in this document serve as a comprehensive guide for researchers engaged in the discovery and characterization of novel chemical entities. This foundational structural information is a prerequisite for further investigation into the pharmacological properties and potential therapeutic applications of **Angulatin B**.

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## References

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